
4-Chloro-3-(piperidin-1-ylmethyl)aniline
Overview
Description
4-Chloro-3-(piperidin-1-ylmethyl)aniline is a useful research compound. Its molecular formula is C12H17ClN2 and its molecular weight is 224.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
One significant application of compounds related to 4-Chloro-3-(piperidin-1-ylmethyl)aniline is in corrosion inhibition. For instance, derivatives of this compound have been studied for their efficiency in inhibiting corrosion of mild steel in acidic environments. Research shows that these compounds adsorb on the steel surface, forming a protective layer that significantly reduces corrosion rates. The effectiveness of such inhibitors is often linked to their molecular structure, where quantum chemical calculations can predict their inhibitory performance (Daoud et al., 2014).
Antiproliferative Activity
Another research area explores the antiproliferative activities of derivatives of this compound. Compounds synthesized from this molecule have shown significant anticancer activity against various cancer cell lines. These studies involve the synthesis of polysubstituted tetrahydropyridines and piperidin-4-one-3-carboxylates, with some derivatives exhibiting notable anticancer properties. This highlights the compound's potential in the development of new anticancer agents (Aeluri et al., 2012).
Catalysis
This compound derivatives are also utilized in catalysis, particularly in the synthesis of complex organic molecules. For example, acidic ionic liquids catalyze the synthesis of functionalized piperidine derivatives through pseudo five-component reactions. These reactions demonstrate the versatility of piperidine derivatives as intermediates in organic synthesis, offering efficient pathways to a wide range of functionalized molecules (Shaterian & Azizi, 2013).
Solar Energy
In the field of renewable energy, specifically dye-sensitized solar cells (DSSCs), derivatives of this compound have been investigated for their potential as sensitizing dyes. These compounds, through structural modification, have shown to improve the efficiency of DSSCs, indicating the role that such derivatives can play in enhancing solar energy conversion efficiency (Jadhav et al., 2018).
Molecular Structure Investigations
Moreover, studies have been conducted to understand the molecular structure of s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties. These investigations, using techniques such as X-ray crystallography, provide insight into the intermolecular interactions and electronic properties of such compounds, offering valuable information for the design of materials with specific properties (Shawish et al., 2021).
Properties
IUPAC Name |
4-chloro-3-(piperidin-1-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c13-12-5-4-11(14)8-10(12)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWNBMBBDXMIHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC(=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


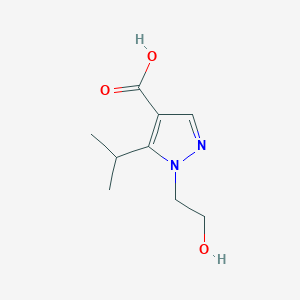

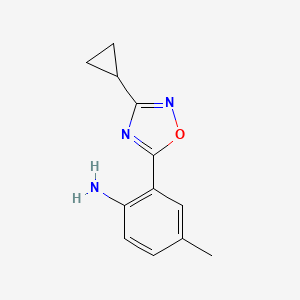


![2-[(3-ethynylphenyl)amino]-N-methylacetamide](/img/structure/B1518865.png)
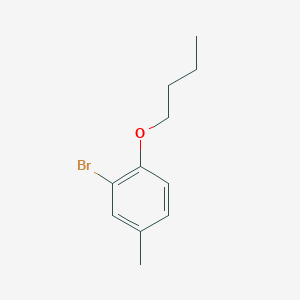
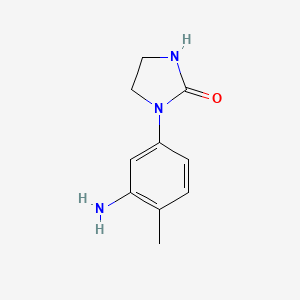
![4,5-Dimethoxy-2-{[(propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1518871.png)
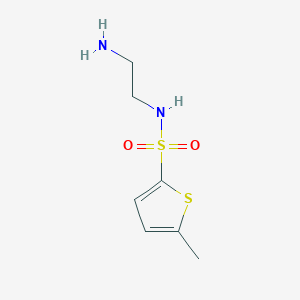
![5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B1518875.png)

![4-[4-(Cyanomethyl)phenoxy]benzoic acid](/img/structure/B1518878.png)

